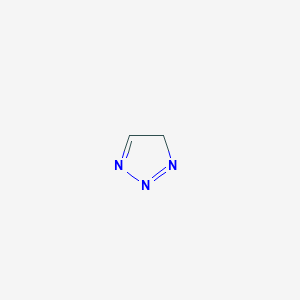
4H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,2,3-triazole is a 1,2,3-triazole. It is a tautomer of a 1H-1,2,3-triazole and a 2H-1,2,3-triazole.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4H-1,2,3-triazole derivatives have demonstrated notable antimicrobial properties. For instance, compounds containing the triazole ring have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. A study highlighted the synthesis of this compound derivatives that exhibited potent activity against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents .
| Compound | Activity | Reference |
|---|---|---|
| This compound derivative A | Antimycobacterial | |
| This compound derivative B | Antifungal |
Anti-inflammatory and Anticancer Properties
Research indicates that this compound derivatives can serve as effective anti-inflammatory agents. For example, certain triazole compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammatory processes. Additionally, these compounds have been explored for their anticancer properties due to their ability to modulate cellular pathways involved in tumor growth .
| Compound | COX Inhibition IC50 (µM) | Reference |
|---|---|---|
| Triazole derivative C | COX-2: 20.5 | |
| Triazole derivative D | COX-2: 0.12 |
Herbicidal Activity
The application of this compound in agriculture has been explored through its herbicidal properties. Certain derivatives have shown effectiveness in inhibiting plant growth, which can be utilized for weed management. Research has indicated that specific triazole compounds can cause bleaching effects on seedlings of various crops .
Polymer Chemistry
In material science, this compound is used as a building block for synthesizing polymers with enhanced properties. The incorporation of triazole units into polymer structures has been shown to improve thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for various industrial uses .
Case Study 1: Antimicrobial Evaluation
A comprehensive study synthesized a series of this compound derivatives and evaluated their antimicrobial activities against a panel of pathogens including E. coli and S. aureus. The results indicated that several derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism Investigation
Another research project focused on the anti-inflammatory mechanisms of specific triazole derivatives. The study demonstrated that these compounds effectively reduced the levels of pro-inflammatory cytokines in vitro and showed promising results in animal models of inflammation .
Eigenschaften
Molekularformel |
C2H3N3 |
|---|---|
Molekulargewicht |
69.07 g/mol |
IUPAC-Name |
4H-triazole |
InChI |
InChI=1S/C2H3N3/c1-2-4-5-3-1/h1H,2H2 |
InChI-Schlüssel |
AEJARLYXNFRVLK-UHFFFAOYSA-N |
SMILES |
C1C=NN=N1 |
Kanonische SMILES |
C1C=NN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















